molecular formula C21H19F3N6O2 B4646172 13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

Cat. No.: B4646172
M. Wt: 444.4 g/mol
InChI Key: PRHUBGYPCDEYSW-UHFFFAOYSA-N
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Description

13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid include other pyrazole derivatives and trifluoromethyl-containing compounds. These compounds share some structural features but differ in their specific functional groups and overall structure, leading to unique properties and applications.

Properties

IUPAC Name

13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N6O2/c1-4-29-10(3)16(9(2)27-29)13-8-14(20(31)32)30-19(25-13)17-12(11-5-6-11)7-15(21(22,23)24)26-18(17)28-30/h7-8,11H,4-6H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHUBGYPCDEYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C4C(=CC(=NC4=NN3C(=C2)C(=O)O)C(F)(F)F)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 3
13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 5
13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 6
13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

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